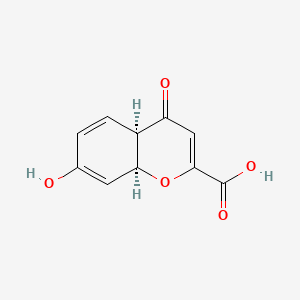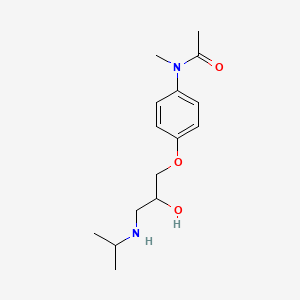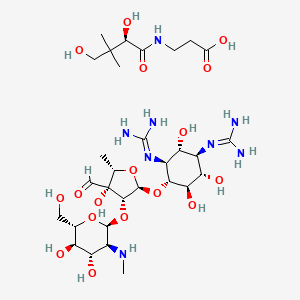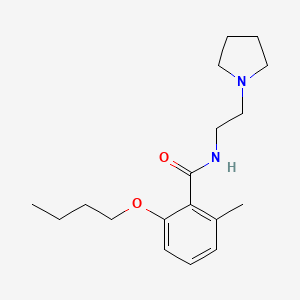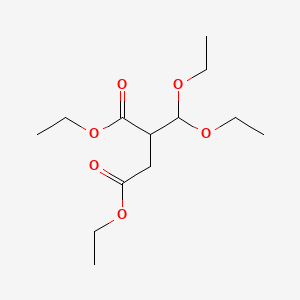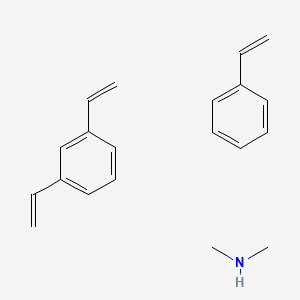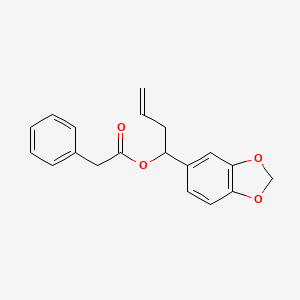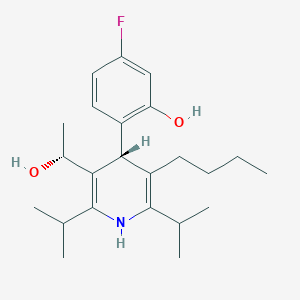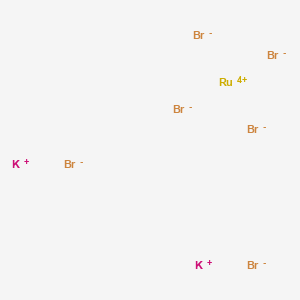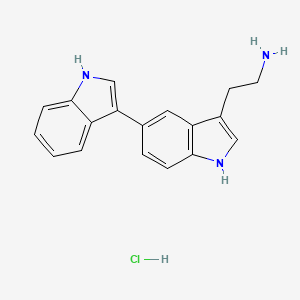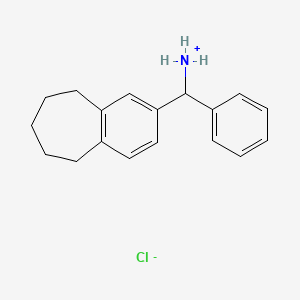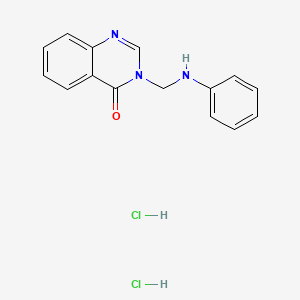
4(3H)-Quinazolinone, 3-((phenylamino)methyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 3-((phenylamino)methyl)-, dihydrochloride is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-((phenylamino)methyl)-, dihydrochloride typically involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. One common method employs graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is environmentally friendly and efficient, providing high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-((phenylamino)methyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Substitution reactions can introduce different functional groups into the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different substituents, while reduction can produce dihydroquinazolinone derivatives.
Scientific Research Applications
4(3H)-Quinazolinone, 3-((phenylamino)methyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-((phenylamino)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: A closely related compound with similar biological activities.
2-Phenylquinazolin-4(3H)-one: Another derivative with potential therapeutic applications.
3-(Phenylamino)methylquinazolin-4(3H)-one: A compound with a similar structure but different substituents.
Uniqueness
4(3H)-Quinazolinone, 3-((phenylamino)methyl)-, dihydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the phenylamino group and the dihydrochloride salt form can enhance its solubility and stability, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
75159-47-6 |
|---|---|
Molecular Formula |
C15H15Cl2N3O |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
3-(anilinomethyl)quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C15H13N3O.2ClH/c19-15-13-8-4-5-9-14(13)17-11-18(15)10-16-12-6-2-1-3-7-12;;/h1-9,11,16H,10H2;2*1H |
InChI Key |
KCCBHAMYUJJKBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCN2C=NC3=CC=CC=C3C2=O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


